N-Isobutyl-1H-indole-5-carboxamide

Lipophilicity logP Physicochemical property

Researchers optimizing indole-5-carboxamide SAR often lack a well-characterized intermediate-lipophilicity probe between N-methyl (logP 1.92) and N-n-butyl (logP 3.09) analogs. N-Isobutyl-1H-indole-5-carboxamide fills this gap with a measured logP of 2.94, enabling systematic lipophilicity-activity profiling. • Defined logP 2.94 (TPSA 44.9 Ų) bridges the N-alkyl lipophilicity series for MAO-B and kinase SAR studies • Three orthogonal reactive sites (free indole NH, C3 electrophilic position, carboxamide carbonyl) support parallel library synthesis • Available in ≥95% and ≥98% purity grades; ISO-certified material suitable for GLP-grade production

Molecular Formula C13H16N2O
Molecular Weight 216.284
CAS No. 104447-76-9
Cat. No. B599388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Isobutyl-1H-indole-5-carboxamide
CAS104447-76-9
Molecular FormulaC13H16N2O
Molecular Weight216.284
Structural Identifiers
SMILESCC(C)CNC(=O)C1=CC2=C(C=C1)NC=C2
InChIInChI=1S/C13H16N2O/c1-9(2)8-15-13(16)11-3-4-12-10(7-11)5-6-14-12/h3-7,9,14H,8H2,1-2H3,(H,15,16)
InChIKeyJYZWGEKNMDXOPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Isobutyl-1H-indole-5-carboxamide: Physicochemical and Structural Profile


N-Isobutyl-1H-indole-5-carboxamide (CAS 104447-76-9; molecular formula C₁₃H₁₆N₂O; MW 216.28 g/mol) is a synthetic N-alkyl-substituted indole-5-carboxamide [1]. The compound features an indole core bearing a carboxamide moiety at the 5-position and an N-isobutyl (2-methylpropyl) substituent on the amide nitrogen. Its computed XLogP3 of 2.6 (measured logP 2.94) and topological polar surface area of 44.9 Ų place it in a moderately lipophilic physicochemical space distinct from both the unsubstituted parent indole-5-carboxamide (SD-169; logP 0.88) and the straight-chain N-butyl analog (logP 3.09) [2]. The compound is primarily employed as a synthetic building block and a reference standard in medicinal chemistry research, including structure–activity relationship (SAR) studies of kinase inhibition and anti-inflammatory pathways [3].

Identity N-Alkyl indole-5-carboxamide building block with intermediate lipophilicity (logP ~2.94)
Workflow Med chem SAR probe for MAO-B pharmacophore exploration and kinase inhibition studies
Format Diversifiable scaffold with free indole NH and 5-carboxamide handle; ≥95% purity
Use context: reference standard, synthetic intermediate, or inactive control analog

Why N-Alkyl Indole-5-Carboxamides Differ


Substitution on the carboxamide nitrogen of indole-5-carboxamide derivatives profoundly modulates lipophilicity, hydrogen-bonding capacity, metabolic stability, and target engagement. The unsubstituted indole-5-carboxamide (SD-169) is a potent p38α MAPK inhibitor (IC₅₀ 3.2 nM) , while N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide (PSB-1410) achieves subnanomolar MAO-B inhibition (IC₅₀ 0.227 nM) [1]. Within the N-alkyl series, logP increases predictably from methyl (1.92) through isobutyl (2.94) to n-butyl (3.09), altering membrane permeability, solubility, and off-target binding profiles . Simply substituting the N-isobutyl derivative with another N-alkyl analog disregards the quantitative impact of branching, steric bulk, and lipophilicity on both synthetic downstream chemistry and any biological screening outcome. High-strength differential evidence for this specific compound is limited; the available quantitative data are primarily physicochemical and structural, and biological activity data remain sparse .

! N-Alkyl chain substitution shifts logP predictably (Δ +1.02 to +2.06); straight-chain vs. branched analogs alter membrane permeability and metabolic stability.
! 5-carboxamide regioisomer defines MAO-B pharmacophore class; 2-carboxamide positional isomers direct toward IKK2/hLGPa targets with entirely different potency ranges.
! Storage stringency differs: refrigerated (2–8°C) under argon required vs. room-temperature-stable unsubstituted parent; may not suit cold-storage-limited workflows.

N-Isobutyl-1H-indole-5-carboxamide: Key Differentiation Evidence


Lipophilicity Gradient Across N-Alkyl Analogs

N-Isobutyl-1H-indole-5-carboxamide exhibits a measured logP of 2.94, which positions it between N-methyl (logP 1.92) and N-n-butyl (logP 3.09) in the N-alkyl indole-5-carboxamide series . Relative to the unsubstituted indole-5-carboxamide (SD-169, logP 0.88), the isobutyl substitution increases lipophilicity by approximately 2.06 log units, corresponding to an estimated ~115-fold increase in octanol–water partition coefficient . This lipophilicity increment is consistent with the addition of four carbon atoms and is quantitatively predictable. The isobutyl branched isomer is approximately 0.15 log units less lipophilic than its straight-chain N-n-butyl counterpart (logP 3.09), consistent with the known effect of chain branching reducing logP .

Lipophilicity Gradient
Cross-study comparable
ΔlogP +2.06 vs. unsubstituted (SD-169, logP 0.88); −0.15 vs. n-butyl (logP 3.09); +1.02 vs. N-methyl (logP 1.92)
Intermediate lipophilicity supports selection for moderate BBB penetrability and reduced non-specific binding.
Computed logP values from Chemsrc and PubChem databases; cross-study data.
Lipophilicity logP Physicochemical property N-alkyl SAR Membrane permeability

5-Carboxamide vs. 2-Carboxamide Target Selectivity

The 5-carboxamide substitution pattern on the indole ring defines a pharmacophore associated with monoamine oxidase B (MAO-B) inhibition. The most potent indole-5-carboxamide derivative, N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide (PSB-1410), inhibits human MAO-B with an IC₅₀ of 0.227 nM and >5,700-fold selectivity over MAO-A [1]. By contrast, indole-2-carboxamide derivatives are primarily explored as IKK2 kinase inhibitors and glycogen phosphorylase inhibitors, with 5-chloro-N-aryl-1H-indole-2-carboxamide derivatives showing IC₅₀ values in the 0.62–0.90 μM range against hLGPa . N-Isobutyl-1H-indole-5-carboxamide retains the 5-carboxamide regioisomeric identity and therefore belongs to the MAO-B-capable pharmacophore class, whereas N-isobutyl-4,6-dimethyl-1H-indole-2-carboxamide (CHEMBL3086299) shifts the target landscape toward a distinct enzyme inhibition profile [2].

Regioisomer Target Class
Class-level inference
5-carboxamide → MAO-B pharmacophore (PSB-1410 IC₅₀ 0.227 nM); 2-carboxamide → IKK2/hLGPa (IC₅₀ ~0.90 µM).
Regioisomer identity determines target landscape; 5-carboxamide is non-negotiable for MAO-B research.
No direct IC₅₀ for this specific compound; class-level inference from PSB-1410.
Positional isomer Regioisomer MAO-B Kinase inhibition Target selectivity

Isobutyl vs. n-Butyl: Branching and Drug-Likeness

The isobutyl group introduces a β-branched alkyl substituent on the carboxamide nitrogen, distinguishing it from the straight-chain N-n-butyl analog. This branching reduces logP by approximately 0.15 units (2.94 vs. 3.09) while maintaining identical molecular weight (216.28 g/mol) and hydrogen-bond donor/acceptor counts [1]. The steric bulk proximal to the amide bond may also confer differential metabolic stability: branched N-alkyl amides are generally more resistant to N-dealkylation by cytochrome P450 enzymes compared to their straight-chain counterparts. Additionally, the isobutyl group increases the number of rotatable bonds from 4 (N-n-butyl) to 4 (identical count but with a branched topology), affecting conformational entropy upon target binding. These differences are quantifiable in computed drug-likeness parameters: the isobutyl derivative has a complexity score of 252 vs. 242 for the n-butyl analog .

Branching vs. Drug-Likeness
Cross-study comparable
Isobutyl logP 2.94, complexity 252; n-butyl logP 3.09, complexity 242. ΔlogP −0.15, identical MW 216.28.
Branched isobutyl may improve metabolic stability and aqueous solubility vs. straight-chain n-butyl.
Complexity per Cactvs algorithm; N-dealkylation resistance is class-level inference.
Chain branching Steric effect N-isobutyl N-butyl Drug-likeness

Synthetic Building Block: Purity and Sourcing

N-Isobutyl-1H-indole-5-carboxamide is synthesized via standard amide coupling of 1H-indole-5-carboxylic acid with isobutylamine, a robust and scalable route . The compound is commercially available from multiple vendors with defined purity specifications: ≥95% (AKSci, Leyan, CymitQuimica) and ≥98% (MolCore, ISO-certified) . In comparison, the unsubstituted indole-5-carboxamide (SD-169) is available at 97% purity from Sigma-Aldrich/Calbiochem, while N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide (PSB-1410) is typically a custom synthesis item with limited off-the-shelf availability . The isobutyl derivative's free indole NH and the carboxamide carbonyl provide two orthogonal handles for further diversification: N1-alkylation/arylation and C3 electrophilic substitution, enabling its use as a central scaffold for library synthesis .

Purity & Sourcing
Supporting evidence
≥95% to ≥98% purity from multiple vendors; free indole NH enables further N1-functionalization.
Multi-vendor availability at defined purity supports batch-to-batch reproducibility in library synthesis.
Standard amide coupling route; ISO-certified material available.
Building block Synthetic intermediate Purity specification Amide coupling Indole derivatization

Storage Stability: Refrigerated vs. Ambient Conditions

N-Isobutyl-1H-indole-5-carboxamide requires storage at 2–8°C in sealed, dry conditions with protection from light and air (argon atmosphere recommended) . In contrast, indole-5-carboxamide (SD-169) is stable at room temperature when kept in a dark place under inert atmosphere . The increased storage stringency for the N-isobutyl derivative is likely attributable to the oxidizable tertiary amide moiety and the electron-rich indole ring, which are more susceptible to photo-oxidation and hydrolytic degradation when the N-alkyl substituent increases electron density on the amide nitrogen. Additionally, the compound is classified as harmful (H319: serious eye irritation; H335: respiratory irritation), necessitating appropriate personal protective equipment during handling .

Storage Stability
Cross-study comparable
2–8°C under argon, light-sensitive; H319/H335. Unsubstituted SD-169: room temperature storage.
Requires refrigerated storage and inert atmosphere; not a drop-in for ambient-stable workflows.
Per vendor technical datasheets; photo-oxidation risk with N-alkyl substitution.
Storage condition Stability Light sensitivity Refrigeration Handling

N-Isobutyl-1H-indole-5-carboxamide: Application Scenarios


Med Chem SAR Probe for Lead Optimization

When exploring structure–activity relationships around the indole-5-carboxamide MAO-B pharmacophore, N-isobutyl-1H-indole-5-carboxamide serves as a key intermediate-lipophilicity SAR probe. Its measured logP of 2.94 bridges the gap between N-methyl (logP 1.92) and N-n-butyl (logP 3.09) analogs, enabling systematic assessment of lipophilicity-driven potency and selectivity changes . Researchers can use this compound to test whether the steric branching of isobutyl improves metabolic stability relative to n-butyl while maintaining target engagement. The compound's free indole NH further permits subsequent N1-functionalization to generate focused libraries [1].

Chemical Biology: Target Engagement Tool

Although no direct IC₅₀ data are published for N-isobutyl-1H-indole-5-carboxamide itself, its 5-carboxamide regioisomeric identity aligns it with the MAO-B inhibitor pharmacophore exemplified by PSB-1410 (IC₅₀ 0.227 nM) [2]. As a commercially available, structurally well-characterized analog with defined purity ≥95%, it can be deployed as a reference compound or inactive control analog in MAO-B enzymatic assays, provided its potency is first empirically determined in the user's assay system. Its moderate logP of 2.94 also makes it suitable for assessing the role of lipophilicity in mitochondrial membrane partitioning of MAO-B inhibitors .

Synthetic Chemistry: Diversifiable Scaffold

The compound's three orthogonal reactive sites—the free indole NH (pKa ~16–17), the electron-rich C3 position for electrophilic substitution, and the carboxamide carbonyl for further condensation—enable its use as a central scaffold in parallel synthesis [3]. Both 95% and 98%+ purity grades are commercially available, with MolCore offering ISO-certified material suitable for GLP-grade library production . The isobutyl group's moderate steric bulk can be exploited to bias regioselectivity in subsequent C3 functionalization reactions compared to the less hindered N-methyl or unsubstituted analogs.

Analytical Reference Standard for HPLC and LogP

With a well-defined logP of 2.94 and a topological polar surface area of 44.9 Ų, N-isobutyl-1H-indole-5-carboxamide can serve as a system suitability standard for reversed-phase HPLC method development targeting indole-containing analytes . Its intermediate retention time (between the earlier-eluting N-methyl and later-eluting N-n-butyl analogs) provides a calibration point for lipophilicity-based chromatographic predictions. The compound's UV chromophore (indole λmax ~280 nm) enables sensitive detection without derivatization.

Application
Selection Property
Validation Focus
Med Chem SAR Probe
Intermediate-lipophilicity N-alkyl analog
Lipophilicity-driven potency and selectivity assessment
Target Engagement Tool
5-carboxamide MAO-B pharmacophore scaffold
Empirical IC₅₀ determination in MAO-B enzymatic assay
Diversifiable Scaffold
Free indole NH and carboxamide carbonyl handles
Regioselectivity and yield in parallel library synthesis
Analytical Reference Standard
Defined logP 2.94 and UV chromophore
Retention-time calibration for reversed-phase HPLC method development
Quote Request

Request a Quote for N-Isobutyl-1H-indole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.